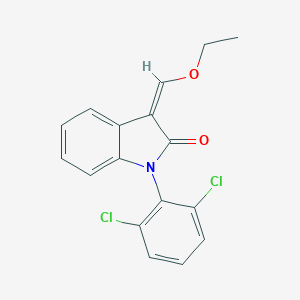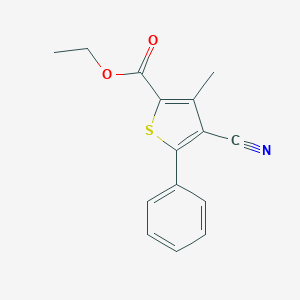![molecular formula C9H11N3OS B273699 methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate, also known as methyl 2-[(Z)-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]carbamimidothioyl]acetate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate is not fully understood. However, studies have shown that it may induce apoptosis in cancer cells by activating the caspase-dependent pathway. It may also inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-bacterial and anti-fungal activity. However, further studies are needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate in lab experiments is its potential as a multi-target agent, as it has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal activity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, inflammation, and infectious diseases. Another direction is to optimize its use in lab experiments, which could lead to the development of new drugs and therapies. Additionally, more studies are needed to determine its safety and toxicity in humans, which could pave the way for clinical trials.
Synthesemethoden
The synthesis method of methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate involves the reaction of this compound 2-aminothiophene-3-carboxylate with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The resulting product is then reacted with thiourea in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)this compound]amino]carbamimidothioate.
Wissenschaftliche Forschungsanwendungen
Methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate]amino]carbamimidothioate has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an anti-bacterial and anti-fungal agent.
Eigenschaften
Molekularformel |
C9H11N3OS |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
methyl N//'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate |
InChI |
InChI=1S/C9H11N3OS/c1-14-9(10)12-11-6-7-4-2-3-5-8(7)13/h2-6,11H,1H3,(H2,10,12)/b7-6- |
InChI-Schlüssel |
VUDXLUMHQCNEEM-SREVYHEPSA-N |
Isomerische SMILES |
CS/C(=N/N/C=C\1/C=CC=CC1=O)/N |
SMILES |
CSC(=NNC=C1C=CC=CC1=O)N |
Kanonische SMILES |
CSC(=NNC=C1C=CC=CC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)





![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
